molecular formula C19H16N4O B11096711 5-Oxo-3-phenyl-4-propylcyclohexane-1,1,2,2-tetracarbonitrile CAS No. 299922-02-4

5-Oxo-3-phenyl-4-propylcyclohexane-1,1,2,2-tetracarbonitrile

Cat. No.: B11096711
CAS No.: 299922-02-4
M. Wt: 316.4 g/mol
InChI Key: UFWCPPZHUZPDQI-UHFFFAOYSA-N
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Description

5-Oxo-3-phenyl-4-propylcyclohexane-1,1,2,2-tetracarbonitrile is an organic compound characterized by a cyclohexane ring substituted with phenyl, propyl, and multiple nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-3-phenyl-4-propylcyclohexane-1,1,2,2-tetracarbonitrile typically involves multi-step organic reactions. One common method starts with the cyclohexane ring, which is functionalized through a series of reactions:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized via cyclization reactions involving appropriate precursors.

    Introduction of the Phenyl and Propyl Groups: These groups are introduced through Friedel-Crafts alkylation and acylation reactions.

    Addition of Nitrile Groups: The nitrile groups are added using cyanation reactions, often involving reagents like sodium cyanide or potassium cyanide under controlled conditions.

    Oxidation to Form the Ketone: The ketone group (5-oxo) is introduced through oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-3-phenyl-4-propylcyclohexane-1,1,2,2-tetracarbonitrile can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines or the ketone group to an alcohol.

    Substitution: The phenyl and propyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, 5-Oxo-3-phenyl-4-propylcyclohexane-1,1,2,2-tetracarbonitrile is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound may be explored for its potential biological activity. The presence of nitrile and ketone groups suggests it could interact with biological targets, possibly serving as a lead compound in drug discovery.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or resins, due to its reactive functional groups.

Mechanism of Action

The mechanism by which 5-Oxo-3-phenyl-4-propylcyclohexane-1,1,2,2-tetracarbonitrile exerts its effects depends on the specific application. In chemical reactions, its functional groups participate in various mechanisms, such as nucleophilic addition or substitution. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,1,2,2-tetracarbonitrile: Lacks the phenyl and propyl groups, making it less complex.

    3-Phenylcyclohexane-1,1,2,2-tetracarbonitrile: Similar but without the propyl group.

    4-Propylcyclohexane-1,1,2,2-tetracarbonitrile: Similar but without the phenyl group.

Properties

CAS No.

299922-02-4

Molecular Formula

C19H16N4O

Molecular Weight

316.4 g/mol

IUPAC Name

5-oxo-3-phenyl-4-propylcyclohexane-1,1,2,2-tetracarbonitrile

InChI

InChI=1S/C19H16N4O/c1-2-6-15-16(24)9-18(10-20,11-21)19(12-22,13-23)17(15)14-7-4-3-5-8-14/h3-5,7-8,15,17H,2,6,9H2,1H3

InChI Key

UFWCPPZHUZPDQI-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(C(C(CC1=O)(C#N)C#N)(C#N)C#N)C2=CC=CC=C2

Origin of Product

United States

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